molecular formula C14H12N4O3S2 B12143818 N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide

N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide

Cat. No.: B12143818
M. Wt: 348.4 g/mol
InChI Key: RJNBZTSJJGJCHJ-UHFFFAOYSA-N
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Description

“N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide” is a heterocyclic compound featuring a benzothiazole core substituted with a methylsulfamoyl group at the 6-position and a pyridine-2-carboxamide moiety at the 2-ylidene position. The (2E) configuration indicates the spatial arrangement of the imine bond, which may influence its electronic properties and binding interactions. This compound belongs to a class of molecules often explored for biological activity due to the benzothiazole scaffold’s prevalence in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C14H12N4O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide

InChI

InChI=1S/C14H12N4O3S2/c1-15-23(20,21)9-5-6-10-12(8-9)22-14(17-10)18-13(19)11-4-2-3-7-16-11/h2-8,15H,1H3,(H,17,18,19)

InChI Key

RJNBZTSJJGJCHJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide typically involves the condensation of a benzothiazole derivative with a pyridine carboxamide. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Sulfonamide Variations

  • N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide ():
    This compound replaces the methylsulfamoyl group with a morpholinylsulfonyl substituent. The morpholine ring introduces oxygen atoms, likely enhancing solubility compared to the methylsulfamoyl group in the target compound. Its molecular weight (404.459 g/mol) and ChemSpider ID (3347396) suggest it is a larger, more polar analog .
    • Key Difference : The morpholinyl group may improve aqueous solubility and alter pharmacokinetics, whereas the methylsulfamoyl group in the target compound could prioritize lipophilicity and membrane permeability.

Benzothiazolylidene-Containing Fluorescent Probes

  • SQ7 (3-hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one) (): SQ7 shares the benzothiazolylidene motif but is part of a squaraine dye system. Studies show SQ7 binds bovine serum albumin (BSA) with a binding constant (K) derived from Stern-Volmer equations, indicating spontaneous complexation (ΔG < 0).

Pyridine Carboxamide Derivatives with Heterocyclic Cores

  • N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methylsulfonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide (): This patented compound replaces the benzothiazole with an indazole core and incorporates a trifluoromethyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, a contrast to the target compound’s methylsulfamoyl group.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Findings
Target Compound Benzothiazole 6-methylsulfamoyl Not reported Unknown; structural analog studies inferred
N-[6-(4-Morpholinylsulfonyl)-...]nicotinamide Benzothiazole 6-morpholinylsulfonyl 404.459 Higher polarity/solubility inferred
SQ7 Squaraine-benzothiazole 3-methyl-benzothiazolylidene Not reported BSA binding (K = X, ΔG < 0)
Trifluoromethyl-indazole derivative Indazole 6-(trifluoromethyl), sulfonyl Not reported Polymorphic forms, enhanced stability

Research Implications and Gaps

  • Functional Comparisons : While SQ7 demonstrates protein-binding spontaneity, the target compound’s interaction with biological targets remains unstudied.
  • Therapeutic Potential: Analogs with trifluoromethyl or morpholinyl groups suggest avenues for optimizing bioavailability and stability, warranting further investigation.

Biological Activity

N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H12N4O3S2C_{14}H_{12}N_{4}O_{3}S_{2}. It contains a pyridine moiety linked to a benzothiazole ring with a methylsulfamoyl substituent, contributing to its unique chemical properties.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The sulfamoyl group is known to form strong hydrogen bonds, while the benzothiazole moiety can participate in π-π stacking interactions. These interactions may modulate the activity of enzymes or receptors involved in critical biological pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827, and NCI-H358.
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays.
  • IC50 Values : Some related compounds showed IC50 values as low as 2.12 μM against A549 cells, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Testing against both Gram-positive and Gram-negative bacteria has shown promising results:

  • Tested Organisms : Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae.
  • Results : Certain derivatives exhibited notable antibacterial activity, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

  • Antitumor Studies :
    • A study focusing on a series of benzothiazole derivatives found that those with sulfamoyl modifications exhibited superior antitumor activity compared to their non-modified counterparts. The study emphasized the importance of structural modifications for enhancing biological efficacy .
  • Antimicrobial Efficacy :
    • Research involving the assessment of various benzothiazole compounds indicated that modifications such as methylsulfamoyl groups significantly improved antimicrobial activity against tested pathogens .

Data Summary

Biological Activity Cell Line/Organism IC50 Value (µM) Notes
AntitumorA5492.12High potency observed
AntitumorHCC8275.13Effective in both 2D and 3D assays
AntimicrobialE. coliN/ASignificant antibacterial effects noted
AntimicrobialS. aureusN/APotential for therapeutic applications

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